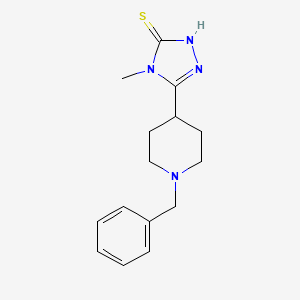

5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole-3-thiol

Description

5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperidine ring, a triazole ring, and a thiol group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4S/c1-18-14(16-17-15(18)20)13-7-9-19(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKAHKKJLBYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391259 | |

| Record name | 8X-0217 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866142-48-5 | |

| Record name | 2,4-Dihydro-4-methyl-5-[1-(phenylmethyl)-4-piperidinyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866142-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8X-0217 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-ylamine, which is then reacted with various reagents to introduce the triazole and thiol functionalities. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) or methanesulfonic acid (MsOH) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

The major products formed from these reactions include disulfides from oxidation, reduced triazole derivatives, and various substituted benzyl derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. A study highlighted its effectiveness against various cancer cell lines, suggesting that the triazole ring may play a crucial role in modulating biological activity through interaction with specific cellular targets .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research suggests that it can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Neurological Applications

Given the presence of the piperidine moiety, this compound may have implications in treating neurological disorders. Compounds with similar structures have been noted for their activity as adenosine receptor antagonists, which are relevant in managing conditions like Parkinson's and Alzheimer's diseases .

Fungicidal Activity

5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has been evaluated for its fungicidal properties. Studies indicate that it can effectively control fungal pathogens in crops, providing a potential alternative to traditional fungicides. This application is particularly relevant in the context of increasing resistance to existing agricultural chemicals .

Corrosion Inhibitors

In materials science, this compound's thiol group makes it a suitable candidate for use as a corrosion inhibitor. Research has shown that thiol compounds can form protective layers on metal surfaces, thereby reducing corrosion rates in various environments .

Data Summary Table

| Application Area | Specific Use | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation |

| Antimicrobial Agent | Disrupts bacterial cell wall synthesis | |

| Neurological Disorders | Potential adenosine receptor antagonist | |

| Agricultural | Fungicidal Activity | Controls fungal pathogens |

| Materials Science | Corrosion Inhibitor | Forms protective layers on metal surfaces |

Case Studies and Research Findings

- Anticancer Studies : A study published in MDPI demonstrated that triazole derivatives could effectively inhibit the proliferation of specific cancer cell lines through targeted mechanisms involving apoptosis pathways .

- Antimicrobial Efficacy : Research conducted on various derivatives revealed that modifications to the triazole structure could enhance antimicrobial activity against resistant strains of bacteria .

- Agricultural Research : Field trials have shown promising results for using this compound as a fungicide in crops such as wheat and corn, with effective control over common fungal diseases without significant phytotoxicity .

Mechanism of Action

The mechanism of action of 5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Donepezil: Another acetylcholinesterase inhibitor with a similar piperidine structure.

Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.

Galantamine: An alkaloid that also inhibits acetylcholinesterase.

Uniqueness

5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its triazole-thiol combination, which imparts distinct chemical reactivity and biological activity compared to other acetylcholinesterase inhibitors. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Biological Activity

5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. The triazole ring system is known for its diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This article synthesizes available research findings regarding the biological activity of this compound.

- Chemical Formula : C15H20N4S

- Molecular Weight : 256.35 g/mol

- CAS Number : 689761-26-0

- Boiling Point : 414.6 ± 55.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds containing the triazole moiety have been shown to inhibit various enzymes critical in cancer progression, such as protein methyltransferases and kinases .

- Cell Cycle Arrest : Studies indicate that derivatives of triazole can induce cell cycle arrest in cancer cells, leading to apoptosis .

Cytotoxicity Against Cancer Cell Lines

A series of studies have evaluated the cytotoxic effects of triazole derivatives on different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | Not specified |

| N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 (Melanoma) | Not specified |

| TZ55.7 | HT-29 (Colorectal Cancer) | Significant cytotoxic activity observed |

The compound's selectivity towards cancer cells was noted in studies where it demonstrated higher cytotoxicity against melanoma cells compared to normal cells .

Selectivity and Mechanism Insights

Research has indicated that derivatives of 1,2,4-triazoles exhibit selective inhibition of cancer-related enzymes while sparing normal cellular functions. This selective action is crucial for minimizing side effects in therapeutic applications. For instance, compounds like N′-(2-hydroxy-5-nitrobenzylidene)-2-thioacetohydrazide showed promising results in inhibiting cancer cell migration and proliferation .

Case Study 1: Inhibition of EZH2

A related study on a compound structurally similar to 5-(1-benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole demonstrated effective inhibition of the EZH2 enzyme with an IC50 value of 1.20 µM. This suggests that modifications to the triazole structure can enhance potency against specific targets .

Case Study 2: Antimetastatic Potential

Another investigation highlighted the potential of triazole derivatives as antimetastatic agents. The compounds were tested for their ability to inhibit migration in cancer cell lines and showed promising results against triple-negative breast cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.